molecular formula C6H3Cl2F2N B1410004 2,5-Dichloro-3,4-difluoroaniline CAS No. 1806348-17-3

2,5-Dichloro-3,4-difluoroaniline

Cat. No. B1410004
CAS RN: 1806348-17-3
M. Wt: 197.99 g/mol
InChI Key: SPDIFJJPROMJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-3,4-difluoroaniline (abbreviated as 2,5-DCFDA) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that has a melting point of 156-158°C and a boiling point of 97-98°C. 2,5-DCFDA is used in a variety of research applications, including synthesis, mechanism of action, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

2,5-Dichloro-3,4-difluoroaniline has been used in a variety of scientific research applications, including in the synthesis of fluorescent dyes, the study of protein-protein interactions, and the determination of the structure of proteins. It is also used as a fluorescent probe for monitoring the intracellular activity of reactive oxygen species (ROS) and as a fluorescent tracer for imaging the metabolism of cells. 2,5-Dichloro-3,4-difluoroaniline is also used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,4-difluoroaniline is not fully understood. However, it is believed to act as an inhibitor of the enzyme COX-2. COX-2 is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2,5-Dichloro-3,4-difluoroaniline can reduce inflammation and pain.
Biochemical and Physiological Effects
2,5-Dichloro-3,4-difluoroaniline has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been shown to reduce the production of prostaglandins, which can lead to reduced inflammation and pain. In addition, 2,5-Dichloro-3,4-difluoroaniline has been shown to have antioxidant and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-Dichloro-3,4-difluoroaniline in lab experiments is its stability. It is stable in a variety of conditions, including in the presence of light, heat, and air. This makes it suitable for use in a wide range of experiments. However, 2,5-Dichloro-3,4-difluoroaniline can be toxic in high concentrations, and care should be taken when using it in experiments.

Future Directions

There are a number of potential future directions for the use of 2,5-Dichloro-3,4-difluoroaniline in scientific research. These include the study of its effects on cancer cells, its potential use as an anti-inflammatory agent, and its potential use as an antioxidant. Additionally, further research is needed to better understand the mechanism of action of 2,5-Dichloro-3,4-difluoroaniline and its potential therapeutic applications.

properties

IUPAC Name

2,5-dichloro-3,4-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-2-1-3(11)4(8)6(10)5(2)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDIFJJPROMJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3,4-difluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.